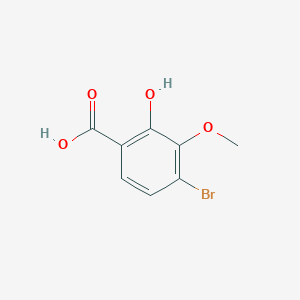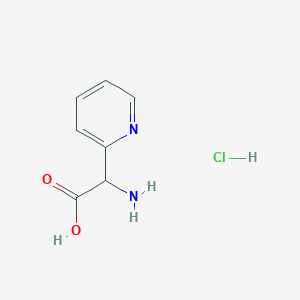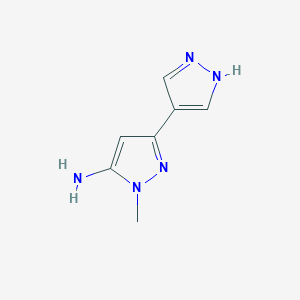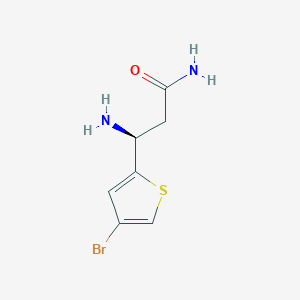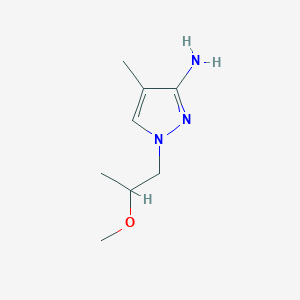![molecular formula C14H13NO B13087292 2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)
2-Methyl-[1,1'-biphenyl]-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-[1,1’-biphenyl]-3-carboxamide is an organic compound belonging to the biphenyl family It features a biphenyl core with a methyl group at the 2-position and a carboxamide group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,1’-biphenyl]-3-carboxamide typically involves the following steps:
Formation of 2-Methyl-[1,1’-biphenyl]: This can be achieved through a Friedel-Crafts alkylation reaction where toluene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxamide Group: The 2-Methyl-[1,1’-biphenyl] is then subjected to a carboxylation reaction to introduce a carboxyl group at the 3-position, followed by conversion to the carboxamide using reagents like ammonia or amines.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-[1,1’-biphenyl]-3-carboxamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are optimized to maximize yield and purity while minimizing environmental impact.
Types of Reactions:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: 2-Methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2-Methyl-[1,1’-biphenyl]-3-amine.
Substitution: Various halogenated derivatives depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-[1,1’-biphenyl]-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyl-[1,1’-biphenyl]-3-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl core allows for π-π interactions, while the carboxamide group can form hydrogen bonds, facilitating binding to specific targets.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-[1,1’-biphenyl]: Lacks the carboxamide group, making it less versatile in terms of functionalization.
3-Carboxamide-[1,1’-biphenyl]: Lacks the methyl group, which may affect its binding properties and reactivity.
2-Methyl-[1,1’-biphenyl]-4-carboxamide: The carboxamide group is at a different position, potentially altering its chemical and biological properties.
Uniqueness: 2-Methyl-[1,1’-biphenyl]-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.
Eigenschaften
Molekularformel |
C14H13NO |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-methyl-3-phenylbenzamide |
InChI |
InChI=1S/C14H13NO/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15)16/h2-9H,1H3,(H2,15,16) |
InChI-Schlüssel |
NKTKXZAHICBBCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C(=O)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


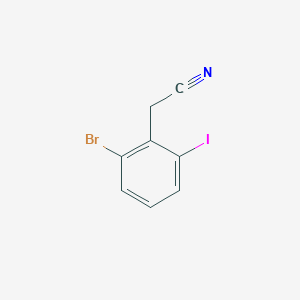

![2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13087222.png)
![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)

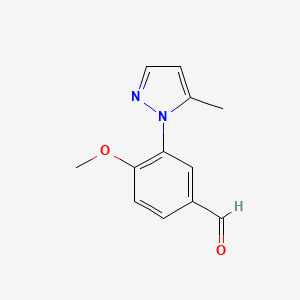
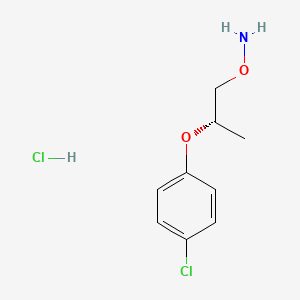
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)

